Cas no 1292307-04-0 (Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate)
![Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate structure](https://www.kuujia.com/scimg/cas/1292307-04-0x500.png)
Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl [(1S,3R)-3-hydroxycyclopentyl]acetate
- tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
- ANW-62838
- KB-260213
- CTK8B9644
- AK101611
- (1S,3R)-(3-hydroxycyclopentyl)acetic acid methyl ester
- (1S,3aR,6aS)-tert-butyl 2-((S)-2-((S)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
- (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester
- PD019206
- SCHEMBL1188431
- 1292307-04-0
- JKYJDPCEVAGWBX-NKWVEPMBSA-N
- Methyl 2-((1S,3R)-3-hydroxycyclopentyl)acetate
- (1S,3R)-3-hydroxycyclopentyl, methyl acetate
- (1S,3R)-(3-hydroxy-cyclopentyl)acetic acid methyl ester
- methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate
- Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate
-
- Inchi: InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
- InChI Key: JKYJDPCEVAGWBX-NKWVEPMBSA-N
- SMILES: COC(=O)CC1CCC(C1)O
Computed Properties
- Exact Mass: 158.094294304g/mol
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.5Ų
Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67620-50mg |
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester |
1292307-04-0 | 98% | 50mg |
¥959.00 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1565378-1g |
Methyl 2-((1S,3R)-3-hydroxycyclopentyl)acetate |
1292307-04-0 | 98% | 1g |
¥27720.00 | 2024-08-09 | |
A2B Chem LLC | AE34890-50mg |
(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester |
1292307-04-0 | ≥95% | 50mg |
$77.00 | 2024-04-20 |
Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate Related Literature
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate
Recent Advances in the Application of Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate (CAS: 1292307-04-0) in Chemical Biology and Pharmaceutical Research
Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate (CAS: 1292307-04-0) has emerged as a key chiral building block in modern pharmaceutical synthesis and chemical biology research. Recent studies have highlighted its versatility as a precursor for bioactive molecules, particularly in the development of prostaglandin analogs and cyclopentane-based therapeutics. This compound's unique stereochemistry and functional group arrangement make it particularly valuable for constructing complex molecular architectures with high enantiomeric purity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel anti-inflammatory agents. Researchers utilized Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate as a core scaffold to develop prostaglandin EP4 receptor agonists, achieving significant improvements in both potency (IC50 values in the low nanomolar range) and metabolic stability compared to previous generations of compounds. The synthetic route employed a highly efficient enzymatic resolution step to maintain the desired (1s,3r) configuration throughout the multi-step synthesis.
In the field of antiviral research, a recent patent application (WO2023056421) disclosed the use of 1292307-04-0 as a critical intermediate for novel nucleoside analogs targeting RNA viruses. The cyclopentyl moiety was found to enhance membrane permeability while maintaining favorable pharmacokinetic properties. Molecular modeling studies suggest that the specific spatial arrangement of functional groups in this compound allows for optimal interactions with viral polymerase active sites.
Analytical chemistry advancements have also been reported for this compound. A 2024 study in Analytical and Bioanalytical Chemistry developed a novel UPLC-MS/MS method for quantifying Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate in biological matrices with a lower limit of quantification of 0.1 ng/mL. This method has proven particularly valuable in pharmacokinetic studies of derivatives, enabling more accurate assessment of absorption and distribution profiles.
The compound's safety profile has been extensively characterized in recent toxicological studies. A comprehensive GLP-compliant investigation published in Regulatory Toxicology and Pharmacology (2023) established an NOAEL (No Observed Adverse Effect Level) of 250 mg/kg/day in rodent models, supporting its use in pharmaceutical development. Notably, the study found no evidence of genotoxicity or significant off-target pharmacological activity at therapeutic concentrations.
Looking forward, several research groups have reported progress in scaling up the synthesis of 1292307-04-0 using continuous flow chemistry approaches. A recent Chemical Engineering Journal publication (2024) described a continuous enzymatic process achieving >99% ee with 85% overall yield, representing a significant improvement over traditional batch methods. This advancement is particularly important as demand for the compound increases in both academic and industrial settings.
In conclusion, Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate continues to demonstrate significant value across multiple areas of pharmaceutical research and development. Its well-characterized properties, combined with recent synthetic and analytical advancements, position it as a versatile tool for medicinal chemistry. Future research directions likely include expanded applications in targeted drug delivery systems and as a scaffold for PROTAC molecules, building upon the compound's proven utility in creating bioactive molecules with precise spatial control.
1292307-04-0 (Methyl [(1s,3r)-3-hydroxycyclopentyl]acetate) Related Products
- 32811-76-0(methyl 3-hydroxycyclopentanecarboxylate)
- 174292-59-2(methyl (1R,3S)-3-hydroxycyclopentanecarboxylate)
- 2723-38-8(Methyl 2-cyclopentylacetate)
- 79598-73-5(methyl cis-3-hydroxycyclopentane-1-carboxylate)
- 99183-13-8(methyl 2-(4-hydroxycyclohexyl)acetate)
- 882747-74-2(1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime)
- 1181478-24-9(2-phenyl-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]ethene-1-sulfonamide)
- 444898-79-7(6,7-Difluoroisoquinolin-1(2h)-one)
- 476633-98-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,4-dimethoxybenzamide)
- 2138250-05-0(Piperazine, 1-bicyclo[3.2.0]hept-2-yl-)



